molecular formula C21H18N4O B2752697 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide CAS No. 2034608-68-7

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide

Cat. No.: B2752697
CAS No.: 2034608-68-7
M. Wt: 342.402
InChI Key: KXRHJVUJGIZZDY-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are crucial in cell signaling and have been implicated in various malignancies.

Biochemical Pathways

The compound may affect the FLT3-ITD and BCR-ABL pathways . These pathways are involved in cell signaling and regulation of cell growth. Inhibition of these pathways can lead to decreased cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits the FLT3-ITD and BCR-ABL pathways, it could lead to decreased cell proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Pyridine Ring Formation: The pyridine ring is often constructed via a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.

    Coupling Reactions: The pyrazole and pyridine rings are then coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the desired intermediate.

    Naphthamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Pharmacology: It is studied for its binding affinity to various receptors and enzymes, making it a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-25-14-17(13-24-25)20-10-9-15(11-22-20)12-23-21(26)19-8-4-6-16-5-2-3-7-18(16)19/h2-11,13-14H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRHJVUJGIZZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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